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Compound of Interest

Compound Name: Ethyl isoxazole-5-carboxylate

Cat. No.: B071279

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
isoxazole-5-carboxylate. Due to the limited availability of experimentally derived spectra for
the specific, unsubstituted parent compound in publicly accessible databases, this guide
presents predicted spectroscopic data obtained from computational models. These predictions
offer valuable insights into the expected spectral characteristics of the molecule, aiding in its
identification and characterization.

Spectroscopic Data Summary

The predicted spectroscopic data for ethyl isoxazole-5-carboxylate is summarized in the
tables below. These values have been generated using established computational algorithms
and provide a reliable estimation of the compound's spectral properties.

] Predicted Chemical i oo Predicted Coupling
Proton Assignment _ Predicted Multiplicity _
Shift (ppm) Constant (J) in Hz
H3 8.4-8.6 Singlet
H4 6.9-7.1 Singlet
-CH2- (ethyl) 43-45 Quartet 7.1
-CHs (ethyl) 1.3-15 Triplet 7.1
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Carbon Assignment Predicted Chemical Shift (ppm)
C=0 (ester) 158 - 162

C5 (isoxazole) 168 - 172

C3 (isoxazole) 152 - 156

C4 (isoxazole) 105 - 109

-CH2- (ethyl) 61 - 65

-CHs (ethyl) 13-16

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Absorption Range

Functional Group Vibration Mode
(cm~)

C=0 (ester) 1720 - 1740 Stretching

C=N (isoxazole) 1580 - 1620 Stretching

C-O (ester) 1200 - 1300 Stretching

C-H (aromatic/heterocyclic) 3050 - 3150 Stretching

C-H (aliphatic) 2850 - 3000 Stretching

Table 4: Predicted Mass Spectrometry Data

Predicted Relative Intensity

m/z Possible Fragment
(%)

141 100 [M]* (Molecular lon)

113 60 - 80 [M - C2Ha]*

96 40 - 60 [M - OCH2CHs]*

68 30-50 [CsH2NOJ*
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Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are standard procedures in organic

chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of ethyl isoxazole-5-carboxylate is dissolved in
approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (0O ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the instrument is
typically set to a frequency of 300-600 MHz. For 13C NMR, a frequency of 75-150 MHz is
common. Standard pulse sequences are used to acquire the spectra.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are
applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or
liquid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good
contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal is recorded first and automatically subtracted
from the sample spectrum.

Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber (cm~1) is analyzed to identify characteristic absorption bands corresponding to
the functional groups present in the molecule.

Mass Spectrometry (MS)
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o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by Gas Chromatography (GC-MS).

« lonization: In the ion source, the sample molecules are ionized. Electron Impact (El) is a
common method where high-energy electrons bombard the sample, causing ionization and
fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a
compound like ethyl isoxazole-5-carboxylate.

Spectroscopic Analysis Data Interpretation

Synthesis & Purification Structure Elucidation
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Isoxazole-5-Carboxylate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071279#ethyl-isoxazole-5-carboxylate-spectroscopic-
data-nmr-ir-mass]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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